molecular formula C22H21BrN4O2S B2469694 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one CAS No. 2034278-84-5

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Cat. No. B2469694
CAS RN: 2034278-84-5
M. Wt: 485.4
InChI Key: UCCJMOBOEGKBFD-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety, a structure characterized by a benzene ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography , NMR spectroscopy, and computational methods like density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on the functional groups present in its structure. For instance, the bromophenyl group could undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed using various analytical techniques .

Scientific Research Applications

Antimicrobial Activities

  • A study by Bayrak et al. (2009) investigated the synthesis of various triazole derivatives, including structures similar to the queried compound, revealing their antimicrobial activities. This suggests potential applications in combating microbial infections (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
  • Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, closely related to the queried compound, and found them to exhibit potent antimicrobial activities (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Antibacterial Activity

  • Research by Singh et al. (2010) on pyridinyl/quinazolinyl/triazoles, structurally akin to the queried compound, demonstrated significant antibacterial properties, suggesting its potential in developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Antifungal and Antiviral Activities

Thermo-Physical Characterization

  • The thermo-physical properties of oxadiazole derivatives have been studied by Godhani et al. (2013), providing insights into their physical behavior under different conditions, which is crucial for pharmaceutical formulation and industrial applications (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Anti-inflammatory and Analgesic Activities

  • A study by Kumar et al. (2014) synthesized new quinazolin-4(3H)-one derivatives with potential anti-inflammatory and analgesic properties. These properties indicate the compound's possible use in pain management and inflammation reduction (Kumar, Lal, & Rani, 2014).

Antioxidant Activities

  • Naik et al. (2014) explored the antioxidant activities of 8-hydroxyquinoline derivatives, including those with 1,3,4-oxadiazole, revealing potential use in oxidative stress-related conditions (Naik, Patil, & Satyanarayan, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many quinazoline derivatives have been studied for their potential as kinase inhibitors in cancer therapy .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety data sheets (SDS) provide information on handling, storage, and disposal .

Future Directions

The future directions for a compound like this would likely involve further studies to explore its potential applications, particularly in medicinal chemistry .

properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2S/c1-14(2)10-11-27-21(28)17-8-3-4-9-18(17)24-22(27)30-13-19-25-20(26-29-19)15-6-5-7-16(23)12-15/h3-9,12,14H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCJMOBOEGKBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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